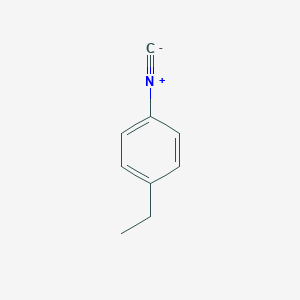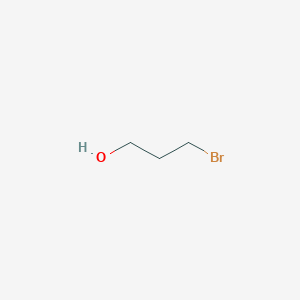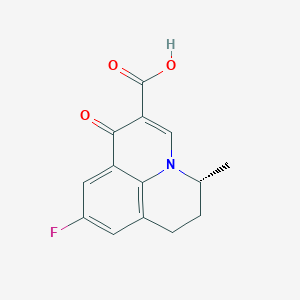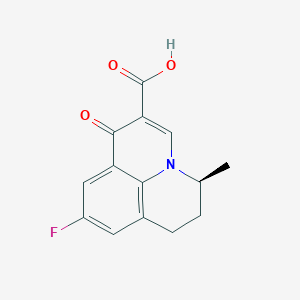
4-Ethylphenyl isocyanide
Vue d'ensemble
Description
4-Ethylphenyl isocyanate is a chemical compound with the linear formula C2H5C6H4NCO . It has a molecular weight of 147.17 . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl isocyanate consists of a benzene ring substituted with an ethyl group and an isocyanate group . The molecular formula is C9H9NO .
Chemical Reactions Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They also exhibit unusual reactivity in organic chemistry, exemplified in the Ugi reaction .
Physical And Chemical Properties Analysis
4-Ethylphenyl isocyanate has a refractive index of 1.527 . It has a boiling point of 68 °C at 1 mmHg and a density of 1.024 g/mL at 25 °C . It also has a molar refractivity of 45.2 cm^3 .
Applications De Recherche Scientifique
Isocyanides in Organic Chemistry
- Field : Organic Chemistry
- Application : Isocyanides are used in multicomponent reactions, such as the Ugi four-component reaction (U-4CR) . This reaction involves the combination of amines, carbonyl compounds, suitable acids, and isocyanides .
- Methods : The U-4CR is a one-pot reaction, meaning it is accomplished just by mixing the reactants together . The isocyanide functionality, due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .
- Results : The U-4CR can convert almost all combinations of reactants into their products . This chemistry has become increasingly popular, particularly in the creation of chemical libraries .
Isocyanides in Isothiocyanate Synthesis
- Field : Organic Chemistry
- Application : Isocyanides are used in the synthesis of isothiocyanates . Isothiocyanates are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications .
- Methods : A multicomponent reaction (MCR) using isocyanides, elemental sulfur and amines can convert isocyanides to isothiocyanates . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g- butyrolactone (GBL) under moderate heating (40 C) .
- Results : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
Isocyanides in Multi-component Reactions
- Field : Organic Chemistry
- Application : Isocyanides are key intermediates and have been widely applied in organic reactions for direct access to a broad spectrum of remarkable organic compounds .
- Methods : Isocyanides have the ability to react with nucleophiles and electrophiles at the same time making them an appropriate and useful class of reactants for the development of novel isocyanide-based multi-component reactions (I-MCRs) .
- Results : A diverse range of isocyanide-based multi-component reactions (I-MCRs) has been reported .
Isocyanides in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Isocyanides have found numerous applications in the preparation of heterocyclic compounds, combinatorial chemistry, diversity-oriented syntheses, inorganic, coordination and medicinal chemistry .
Isocyanides in Green Chemistry
- Field : Green Chemistry
- Application : Isocyanides are used in the development of sustainable chemical processes . They are used in the synthesis of a broad range of isocyanides with multiple functional groups .
- Methods : The synthesis involves avoiding the aqueous workup, which increases synthesis speed, yields, and purity, and reduces reaction waste . This method gives access to hitherto unknown or highly reactive classes of isocyanides .
- Results : The methodology has proven scalability over 5 orders of magnitude and results in a highly reduced environmental footprint .
Isocyanides in Bioorthogonal Labeling
- Field : Biochemistry
- Application : Isocyanides have drawn increasing attention in biological applications due to their attractive properties and unique reactivities .
- Methods : Isocyanides can undergo various reactions, such as multicomponent reactions, α-addition reactions, [4 + 1] cycloaddition reactions .
- Results : The reaction scope keeps expanding, opening up new possibilities for bioorthogonal labeling .
Isocyanides in Medicinal Chemistry
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-4-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGWKJOPIZBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395727 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl isocyanide | |
CAS RN |
143063-89-2 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)







